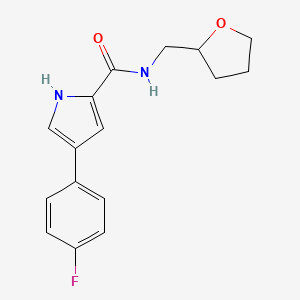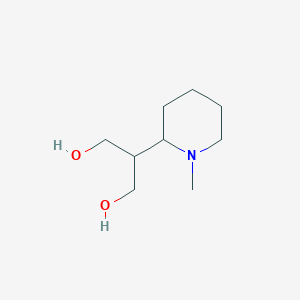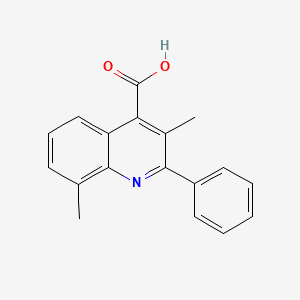![molecular formula C21H24FN3O3S B2931656 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide CAS No. 1252901-09-9](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thieno[3,2-d]pyrimidin-1(2H)-yl group, and a dipropylacetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring system. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Aplicaciones Científicas De Investigación
Synthesis of Herbicide Derivatives
Research on similar compounds includes the synthesis of herbicide derivatives, such as pyrimidinyloxybenzylamine herbicides. These are synthesized using difluorobenzaldehyde as a starting material through a series of reactions including hydroxylation, imination, and deoxidization, leading to novel compounds with potential herbicidal applications (Gong Qi-sun, 2005).
Radioligands for Neurodegenerative Disorders
Another application involves the synthesis and biological evaluation of fluorine-substituted pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography (PET). These compounds, synthesized with high in vitro affinity and selectivity, could serve as imaging agents for neurodegenerative disorders, highlighting the utility of fluorobenzyl groups in diagnostic radioligands (C. Fookes et al., 2008).
Antitumor Activities
The antitumor activities of pyrimidine derivatives have been explored, particularly those synthesized from ascorbic acid derivatives. These studies focus on the synthesis of novel pyrimidine compounds and evaluating their antitumor efficacy against various cancer cell lines, indicating the potential therapeutic applications of such molecules (S. Raić-Malić et al., 2000).
Anticancer Agents
Compounds featuring fluorinated coumarin–pyrimidine hybrids have been synthesized and evaluated as potent anticancer agents. Their structure-activity relationships, along with DNA cleavage studies, suggest their potential in cancer therapy (K. M. Hosamani et al., 2015).
Central Nervous System Depressant Activity
The synthesis of thieno[2,3-d]pyrimidin-4-ones and their derivatives has been investigated for central nervous system depressant activity. These compounds offer insights into the development of sedative drugs, showcasing the broad pharmacological potential of thieno[2,3-d]pyrimidine derivatives (K. Manjunath et al., 1997).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with ethyl acetoacetate to form 3-(2-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester. This intermediate is then reacted with N,N-dipropylacetamide in the presence of triethylamine and acetic anhydride to yield the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl acetoacetate", "triethylamine", "acetic anhydride", "N,N-dipropylacetamide" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with ethyl acetoacetate in the presence of acetic acid and piperidine to form 3-(2-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid ethyl ester.", "Step 2: Deprotection of the ethyl ester using sodium hydroxide to yield the carboxylic acid intermediate.", "Step 3: Reaction of the carboxylic acid intermediate with N,N-dipropylacetamide in the presence of triethylamine and acetic anhydride to form the final product, 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide." ] } | |
Número CAS |
1252901-09-9 |
Nombre del producto |
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide |
Fórmula molecular |
C21H24FN3O3S |
Peso molecular |
417.5 |
Nombre IUPAC |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C21H24FN3O3S/c1-3-10-23(11-4-2)18(26)14-24-17-9-12-29-19(17)20(27)25(21(24)28)13-15-7-5-6-8-16(15)22/h5-9,12H,3-4,10-11,13-14H2,1-2H3 |
Clave InChI |
BKRMBRKTJRDWAT-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)
![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)



![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)


![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2931591.png)
![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)